![molecular formula C6H6N4O B3057871 2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 85871-91-6](/img/structure/B3057871.png)

2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Descripción general

Descripción

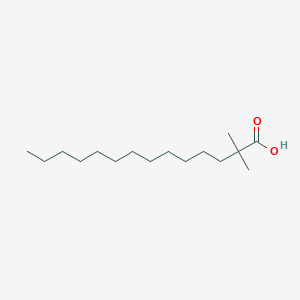

“2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a synthetic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol, and Methyl hydroxytriazaindolizine .

Synthesis Analysis

The synthesis of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and its analogs has been achieved through various methods. One such method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide . Another method involves a Biginelli-like reaction using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.Chemical Reactions Analysis

The compound “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is involved in various chemical reactions. For instance, it can act as a versatile linker to several metals, and the interactions of their coordination compounds in biological systems have been extensively described .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” include a molecular weight of 150.1380 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

- Researchers have explored the antimicrobial potential of this compound. It has been evaluated for its effectiveness against bacteria, fungi, and other microorganisms. Further studies could focus on optimizing its activity and understanding its mechanism of action .

- Some derivatives of 2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL have shown promising antitumor activities. These compounds act on different targets, such as tubulin, LSD1, and CDK2. Investigating their cytotoxic effects and potential as cancer therapeutics is an ongoing area of research .

- A specific tautomer of this compound (109) has been identified as a potent human CXCR2 receptor antagonist. CXCR2 is involved in inflammation and immune responses. Understanding its binding interactions and therapeutic implications could be valuable .

- Researchers have explored the use of 2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a target in antimalarial drug development, making this an interesting avenue for further investigation .

- Investigations have revealed that this compound interacts with HIV TAR RNA. Understanding its binding affinity and potential therapeutic implications in HIV research could be significant .

- Some derivatives of 2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL have been evaluated as antimicrobial agents in agriculture. Their potential to combat plant pathogens and enhance crop protection warrants further exploration .

Antimicrobial Agents

Anticancer Properties

Human CXCR2 Receptor Antagonist

Dihydroorotate Dehydrogenase Inhibitors

Binding to HIV TAR RNA

Agricultural Applications

Direcciones Futuras

The “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and its analogs have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . The potential of these compounds has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Therefore, future research directions could involve exploring more about their biological properties and potential applications in various fields.

Propiedades

IUPAC Name |

2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-8-6-7-3-2-5(11)10(6)9-4/h2-3H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHATAVQBKRQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CC(=O)N2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559455 | |

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-methyl- | |

CAS RN |

85871-91-6 | |

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

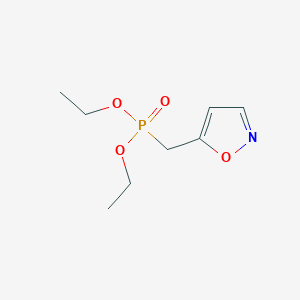

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one](/img/structure/B3057799.png)

![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)

![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)